KRAS G12C inhibitor 51

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KRAS G12C-Inhibitor 51 ist eine niedermolekulare Verbindung, die auf die KRAS G12C-Mutation abzielt, einen häufigen onkogenen Treiber in verschiedenen Krebsarten, darunter nicht-kleinzelliger Lungenkrebs, Darmkrebs und Pankreaskarzinom. Diese Mutation beinhaltet den Austausch von Glycin durch Cystein an der 12. Position des KRAS-Proteins, was zu unkontrollierter Zellproliferation und Tumorwachstum führt. KRAS G12C-Inhibitoren wie KRAS G12C-Inhibitor 51 haben in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt, indem sie selektiv an das mutierte Protein binden und dessen Aktivität hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KRAS G12C-Inhibitor 51 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Ansatz umfasst die Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Palladiumkatalysatoren, Base und Lösungsmitteln wie Tetrahydrofuran oder Dimethylformamid .

Industrielle Produktionsmethoden

Die industrielle Produktion von KRAS G12C-Inhibitor 51 kann die Optimierung des Synthesewegs umfassen, um die Ausbeute und Skalierbarkeit zu verbessern. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, die eine bessere Kontrolle der Reaktionsparameter und eine höhere Effizienz ermöglichen. Darüber hinaus werden Reinigungsschritte wie Kristallisation oder Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 51 involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. The reaction conditions typically involve the use of palladium catalysts, base, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KRAS G12C-Inhibitor 51 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese und Modifikation von KRAS G12C-Inhibitor 51 üblich.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, wobei Temperatur, Lösungsmittel und Katalysatorauswahl eine entscheidende Rolle spielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von KRAS G12C-Inhibitor 51, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

KRAS G12C-Inhibitor 51 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Reaktivität und Bindungseigenschaften von KRAS G12C-Inhibitoren zu untersuchen.

Biologie: Wird in Zellassays eingesetzt, um die Auswirkungen der KRAS-Inhibition auf Zellsignalwege und Proliferation zu untersuchen.

Medizin: Wird in präklinischen und klinischen Studien auf sein Potenzial zur Behandlung von Krebserkrankungen untersucht, die die KRAS G12C-Mutation aufweisen.

Industrie: Wird bei der Entwicklung neuer Therapeutika zur Behandlung von KRAS-getriebenen Krebserkrankungen eingesetzt

Wirkmechanismus

KRAS G12C-Inhibitor 51 übt seine Wirkung aus, indem er kovalent an den Cysteinrest an der 12. Position des KRAS-Proteins bindet. Diese Bindung verriegelt das Protein in seinem inaktiven GDP-gebundenen Zustand und verhindert die Aktivierung nachgeschalteter Signalwege wie der RAF-MEK-ERK- und PI3K-AKT-mTOR-Pfade. Durch die Hemmung dieser Pfade reduziert KRAS G12C-Inhibitor 51 effektiv die Zellproliferation und induziert Apoptose in Krebszellen .

Wirkmechanismus

KRAS G12C inhibitor 51 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

KRAS G12C-Inhibitor 51 kann mit anderen KRAS G12C-Inhibitoren wie Sotorasib und Adagrasib verglichen werden. Während all diese Verbindungen auf dieselbe Mutation abzielen, unterscheiden sie sich in ihrer Bindungsaffinität, Selektivität und pharmakokinetischen Eigenschaften. KRAS G12C-Inhibitor 51 kann im Vergleich zu seinen Gegenstücken einzigartige Vorteile in Bezug auf Potenz und Resistenzprofile bieten .

Liste ähnlicher Verbindungen

- Sotorasib

- Adagrasib

- Divarasib

- RM-018

Eigenschaften

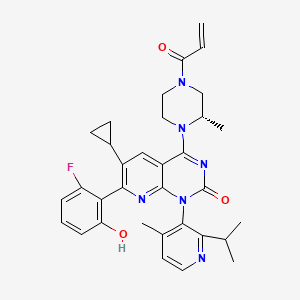

Molekularformel |

C33H35FN6O3 |

|---|---|

Molekulargewicht |

582.7 g/mol |

IUPAC-Name |

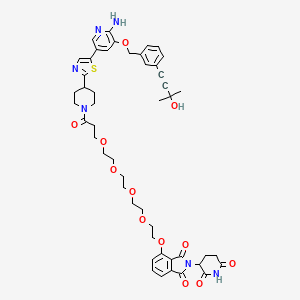

6-cyclopropyl-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C33H35FN6O3/c1-6-26(42)38-14-15-39(20(5)17-38)31-23-16-22(21-10-11-21)29(27-24(34)8-7-9-25(27)41)36-32(23)40(33(43)37-31)30-19(4)12-13-35-28(30)18(2)3/h6-9,12-13,16,18,20-21,41H,1,10-11,14-15,17H2,2-5H3/t20-/m0/s1 |

InChI-Schlüssel |

ITSNQKZLCHHZEF-FQEVSTJZSA-N |

Isomerische SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Kanonische SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)C4CC4)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)